Vomifoliol
Vomifoliol
(6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol.
Brand Name:
Vulcanchem
CAS No.:
23526-45-6
VCID:
VC0113931
InChI:
InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1
SMILES:
CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C
Molecular Formula:
C13H20O3
Molecular Weight:
224.3 g/mol
Vomifoliol
CAS No.: 23526-45-6
Reference Standards
VCID: VC0113931
Molecular Formula: C13H20O3
Molecular Weight: 224.3 g/mol
CAS No. | 23526-45-6 |
---|---|
Product Name | Vomifoliol |
Molecular Formula | C13H20O3 |
Molecular Weight | 224.3 g/mol |
IUPAC Name | (4S)-4-hydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one |
Standard InChI | InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13-/m1/s1 |
Standard InChIKey | KPQMCAKZRXOZLB-KOIHBYQTSA-N |
Isomeric SMILES | CC1=CC(=O)CC([C@]1(/C=C/[C@@H](C)O)O)(C)C |
SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Canonical SMILES | CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C |
Appearance | Powder |
Description | (6S,9R)-vomifoliol is a (6S)-vomifoliol with a R configuration for the hydroxy group at position 9. It has a role as a phytotoxin and a metabolite. It is an enantiomer of a (6R,9S)-vomifoliol. |
Synonyms | vomifoliol |
PubChem Compound | 5280462 |
Last Modified | Nov 11 2021 |
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